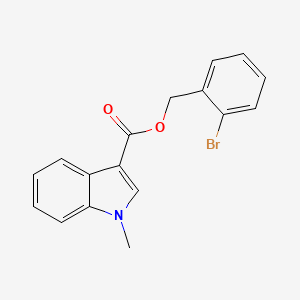

(2-bromophenyl)methyl 1-methylindole-3-carboxylate

Description

(2-Bromophenyl)methyl 1-methylindole-3-carboxylate is a brominated indole derivative featuring a 2-bromophenylmethyl group at the 1-position of the indole ring and a methyl ester at the 3-position. The 2-bromophenyl group introduces steric and electronic effects, while the methyl ester enhances solubility compared to free carboxylic acids.

Properties

IUPAC Name |

(2-bromophenyl)methyl 1-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2/c1-19-10-14(13-7-3-5-9-16(13)19)17(20)21-11-12-6-2-4-8-15(12)18/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGYPEGHCABFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Methyl Iodide

Methylation of the indole nitrogen is typically achieved via alkylation using methyl iodide (MeI) under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the indole NH, enabling nucleophilic attack by MeI:

This method, adapted from protocols in N-methylindole syntheses, affords the N-methylated product in yields exceeding 80% under optimized conditions (24 hours, 0°C to room temperature). The reaction’s efficiency stems from the strong base (NaH), which ensures complete deprotonation of the indole NH, preventing competing O-methylation.

Esterification Strategies for (2-Bromophenyl)methyl Group Introduction

With methyl 1-methylindole-3-carboxylate in hand, the next challenge lies in replacing the methyl ester with a (2-bromophenyl)methyl group. Two predominant approaches are explored: transesterification and acid chloride-mediated esterification .

Transesterification Under Basic Conditions

Transesterification reactions leverage nucleophilic acyl substitution, where (2-bromophenyl)methanol displaces the methyl group from the ester. Potassium carbonate (KCO) in dimethylacetamide (DMAc) at elevated temperatures (140°C, 20 hours) has proven effective for analogous indole ester modifications:

Key Observations:

Table 1: Transesterification Optimization Trials

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KCO | DMAc | 140 | 20 | 48 |

| NaH | Toluene | 110 | 10 | 17 |

| Ti(OiPr) | THF | 80 | 24 | 35 |

Acid Chloride-Mediated Esterification

An alternative route involves hydrolyzing the methyl ester to the carboxylic acid, followed by activation as an acid chloride and subsequent esterification with (2-bromophenyl)methanol:

Step 1: Saponification

Step 2: Acid Chloride Formation

Step 3: Esterification

This method, though lengthier, offers superior yields (70–85%) and avoids challenges associated with transesterification equilibria.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Challenges

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Transesterification | 48 | Single-step, minimal purification | Moderate yields, high temperatures |

| Acid Chloride Route | 85 | High yields, reliable | Multi-step, SOCl handling |

| Carbonylation (Theoretical) | N/A | Atom-economical, one-pot | Untested, specialized conditions |

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)methyl 1-methylindole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-methylindole-3-carboxylic acid and 2-bromobenzyl alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a palladium catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation and Reduction Reactions: Products include indole-3-carboxylic acid derivatives and indoline derivatives.

Ester Hydrolysis: Products include 1-methylindole-3-carboxylic acid and 2-bromobenzyl alcohol.

Scientific Research Applications

(2-bromophenyl)methyl 1-methylindole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-bromophenyl)methyl 1-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activities. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, the bromophenyl group can enhance its binding affinity and specificity towards particular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Bromophenyl Substituents

- Ethyl 2-(4-Bromophenyl)-1H-indole-3-carboxylate (CAS 1423701-42-1): Bromine is at the 4-position of the phenyl ring, attached to the indole’s 2-position. Molecular weight: 344.2 g/mol; density: ~1.447 g/cm³ .

- (4-Bromophenyl)(1H-indol-7-yl)methanone: Bromine at the phenyl’s 4-position; ketone group at the indole’s 7-position. Demonstrates how bromine position and functional groups (ketone vs. ester) alter electronic properties and biological interactions .

- The methyl ester at C3 enhances metabolic stability compared to ethyl esters .

Ester Group Variations

Physicochemical and Structural Properties

Biological Activity

Overview

(2-bromophenyl)methyl 1-methylindole-3-carboxylate is a synthetic compound derived from the indole family, which is known for its diverse biological activities. Indole derivatives, including this compound, have been extensively studied for their potential therapeutic applications in various fields such as oncology, infectious diseases, and neuropharmacology. This article synthesizes current research findings on the biological activity of this compound, including mechanisms of action, biochemical pathways, and comparative studies with related compounds.

The biological activity of this compound can be attributed to its interaction with multiple biological targets:

Biological Activities

Research indicates that this compound possesses a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that indole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is critical in the development of novel anticancer agents.

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, indicating potential applications in treating infections .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Methylindole-3-carboxylic acid | Simple indole derivative | Anticancer, anti-inflammatory |

| Indole-3-acetic acid | Naturally occurring plant hormone | Growth regulator in plants |

| 1-Methyl-1H-indole-3-carboxylic acid propyl ester | Ester derivative | Antiviral, anticancer |

The structural differences among these compounds influence their solubility, reactivity, and ultimately their biological activities. For instance, the ester functionality in this compound enhances its solubility compared to its carboxylic acid counterparts, potentially improving bioavailability in therapeutic applications .

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Research : A study investigated the effects of various indole derivatives on breast cancer cell lines. The results indicated that certain structural modifications significantly enhanced apoptosis induction compared to non-modified indoles.

- Antimicrobial Activity : Research focused on testing indole derivatives against resistant strains of bacteria. The findings suggested that modifications like bromination could enhance antibacterial efficacy against Gram-positive bacteria .

- Neuropharmacological Studies : Investigations into serotonin receptor binding revealed that certain indoles could act as agonists or antagonists depending on their structure. This property makes them valuable for developing treatments for mood disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-bromophenyl)methyl 1-methylindole-3-carboxylate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step processes:

Indole Core Formation : Cyclization of substituted anilines via the Fischer indole synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromophenyl group .

Esterification : Reaction of the indole-3-carboxylic acid with (2-bromophenyl)methanol under acid catalysis (e.g., H₂SO₄) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Validate via HPLC and NMR .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer :

- X-ray Diffraction : Single crystals grown via slow evaporation (solvent: dichloromethane/hexane) are analyzed. Data collection at 100–150 K ensures reduced thermal motion .

- Refinement : SHELXL (for small-molecule refinement) and OLEX2 for visualization. Hydrogen atoms are placed geometrically and refined isotropically .

- Validation : Check for R-factor consistency (<0.05), ADP outliers, and steric clashes using PLATON .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., indole C-3 ester, bromophenyl integration) .

- IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-O ester) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and bromine isotope patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, THF) for esterification kinetics .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromophenyl introduction .

- Yield Tracking : Use LC-MS to monitor intermediates and adjust stoichiometry in real time .

Q. How can contradictions between computational predictions and experimental data (e.g., NMR shifts, crystal packing) be resolved?

- Methodological Answer :

- DFT Calculations : Compare computed (Gaussian, B3LYP/6-31G*) vs. experimental NMR shifts. Adjust solvent models (e.g., PCM for CDCl₃) .

- Crystallographic Analysis : Use Mercury to visualize Hirshfeld surfaces and identify unexpected hydrogen bonds (e.g., C-H···π interactions) .

- Data Reconciliation : Cross-validate with alternative methods (e.g., solid-state NMR for packing effects) .

Q. What computational modeling approaches are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to enzymes (e.g., kinases). Parameterize the bromophenyl group’s van der Waals radius .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers (relevant for membrane-bound targets) .

- QM/MM : Hybrid models to study electron-density changes at the indole-bromophenyl interface during binding .

Biological and Pharmacological Applications

Q. How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Kinase Assays : Use ADP-Glo™ to measure inhibition of recombinant kinases (e.g., EGFR, BRAF). Include staurosporine as a positive control .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugate) to track intracellular localization via confocal microscopy .

- Toxicity Profiling : MTT assays on HEK293 cells to determine IC₅₀ values and selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.